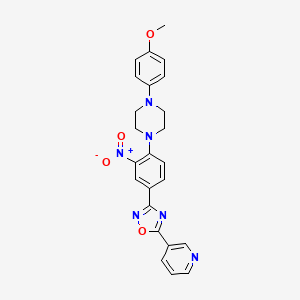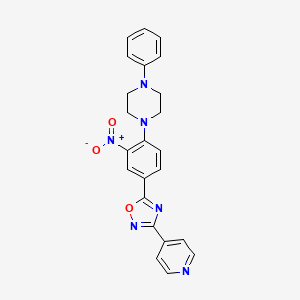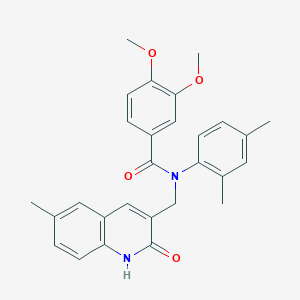
N-isopropyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide, also known as compound X, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activity. In
Mécanisme D'action
The mechanism of action of N-isopropyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide X is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and pain pathways. It may also modulate the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
Compound X has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce fever and protect against neuronal damage. In addition, it has been reported to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isopropyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide X in lab experiments is its potential to target multiple pathways involved in disease. However, its limited solubility in aqueous solutions may pose a challenge in certain experiments. Its potential toxicity and side effects also need to be taken into consideration.
Orientations Futures
There are several future directions for research on N-isopropyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide X. One area of interest is the development of new drugs based on its chemical structure. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects.
In conclusion, N-isopropyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide, or N-isopropyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide X, is a chemical N-isopropyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-isopropyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide X involves several steps. The first step is the preparation of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with N-isopropyl-4-methoxybenzenesulfonamide to form N-isopropyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide X. The purity of the N-isopropyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide can be improved through recrystallization.
Applications De Recherche Scientifique
Compound X has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to inhibit the growth of cancer cells and exhibit neuroprotective effects. These properties make it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
4-methoxy-N-propan-2-yl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-9(2)14-16-15(22-17-14)12-8-11(6-7-13(12)21-5)23(19,20)18-10(3)4/h6-10,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVJKWDEEWOMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7690580.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7690595.png)








